2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3. It is a derivative of 1,4-benzodioxine, a bicyclic structure that includes a dioxine ring fused to a benzene ring. This compound is primarily used in organic synthesis and research due to its reactive carbonyl chloride group.
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
For instance, the protonation of a methoxycarbonyl substituted benzodioxine can result in different selectivity .
Biochemical Pathways
The compound’s structure suggests it may interact with pathways involving benzodioxine derivatives .
Pharmacokinetics
The compound has a molecular weight of 198.60300, a density of 1.371g/cm3, and a boiling point of 301.7ºC at 760 mmHg . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride . For instance, the compound is moisture sensitive and causes burns . Therefore, it should be handled in a chemical fume hood and stored in a cool, dry place in a tightly closed container .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including covalent binding, non-covalent interactions, and enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA or transcription factors, or to the mitochondria, where it influences metabolic processes. The subcellular localization of the compound can significantly impact its biochemical properties and effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The process involves refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions often include:
Temperature: Reflux conditions (typically around 60-80°C)
Solvent: Dichloromethane or chloroform
Duration: Several hours until the reaction is complete
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with reflux condensers
Continuous Flow Systems: For more efficient and controlled chlorination
Purification: Typically involves distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: Reacts with water to form 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols
Solvents: Dichloromethane, chloroform, or acetonitrile
Catalysts: Sometimes catalysts like pyridine are used to facilitate the reaction
Major Products
Esters: Formed by reaction with alcohols
Amides: Formed by reaction with amines
Acids: Formed by hydrolysis
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Used in the development of potential drug candidates.
Material Science: In the synthesis of polymers and advanced materials.
Biological Studies: As a reagent in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid: The precursor in the synthesis of the carbonyl chloride derivative.
1,4-Benzodioxane: A structurally similar compound without the carbonyl chloride group.
6-Chloro-2,3-dihydro-1,4-benzodioxine: A chlorinated derivative with different reactivity.
Uniqueness
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is unique due to its reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXDXFCJKMZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379862 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-70-2 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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